molecular formula C14H29NO4Si B595974 10-Isocyanatodecyltrimethoxysilane CAS No. 1310372-82-7

10-Isocyanatodecyltrimethoxysilane

Cat. No. B595974
CAS RN: 1310372-82-7
M. Wt: 303.474
InChI Key: GUOFKJBNQHCAKJ-UHFFFAOYSA-N
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Description

10-Isocyanatodecyltrimethoxysilane is a chemical compound with the formula C14H29NO4Si . It contains 48 bonds in total, including 19 non-H bonds, 2 multiple bonds, 14 rotatable bonds, 2 double bonds, and 1 isocyanate .


Molecular Structure Analysis

The molecular structure of this compound includes 29 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It also contains 1 isocyanate group (aliphatic) . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the molecule .

Scientific Research Applications

Understanding Toxic Effects and Countermeasures

Studies on isocyanates, closely related to 10-Isocyanatodecyltrimethoxysilane, reveal the noxious effects of these compounds, including irritation and inflammation upon exposure. Notably, the activation of the TRPA1 receptor by isocyanates triggers these adverse reactions. Understanding the interaction between isocyanates and TRPA1 can aid in developing countermeasures against the harmful effects of isocyanates in industrial settings (Bessac et al., 2009).

Microencapsulation in Self-Healing Paints

The field of microencapsulation, particularly in self-healing paints, has seen the application of compounds similar to this compound. For example, robust composite-shell microcapsules using silane agents and isocyanates have been developed to store liquids that repair scratches in paints. The strength and solvent resistance of these microcapsules are crucial for their performance in protective coatings (Patchan et al., 2015).

Surface Modification of Cotton Nanocrystals

Surface modification techniques have utilized silane agents with isocyanate groups, akin to this compound, to alter the hydrophilic nature of materials like cotton nanocrystals. This modification is critical for enhancing the compatibility of these nanocrystals with hydrophobic polymer matrices, improving the performance of nanocomposites in various applications (Taipina et al., 2013).

Future Directions

While specific future directions for 10-Isocyanatodecyltrimethoxysilane are not mentioned in the search results, there is a general trend towards developing safer and more efficient methods for the synthesis of isocyanate compounds .

Mechanism of Action

Target of Action

10-Isocyanatodecyltrimethoxysilane is a coupling agent that specifically reacts with amine functions to form an urea ligation or with alcohol function to form an urethane linkage . These targets play a crucial role in the compound’s mechanism of action.

Mode of Action

The compound interacts with its targets (amine and alcohol functions) through a chemical reaction. When it encounters an amine function, it forms an urea ligation. When it encounters an alcohol function, it forms an urethane linkage . These interactions result in changes at the molecular level, altering the properties of the substances involved.

Result of Action

The molecular and cellular effects of this compound’s action are primarily the formation of urea ligations and urethane linkages when it reacts with amine and alcohol functions, respectively . These reactions can alter the properties of the substances involved, potentially leading to various downstream effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been noted that the compound is moisture sensitive , suggesting that the presence of water could affect its reactivity. Additionally, factors such as temperature, pH, and the presence of other chemicals could also potentially influence its action.

properties

IUPAC Name

10-isocyanatodecyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO4Si/c1-17-20(18-2,19-3)13-11-9-7-5-4-6-8-10-12-15-14-16/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOFKJBNQHCAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCCCCCCCCN=C=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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